molecular formula C19H14N4OS B2479674 (E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 634888-19-0

(E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2479674
CAS No.: 634888-19-0
M. Wt: 346.41
InChI Key: CVWSNUDLRYVHOE-UDWIEESQSA-N
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Description

(E)-3-(naphthalen-1-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that features a pyrazole ring substituted with naphthalene and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a naphthyl-substituted pyrazole-5-carbohydrazide with a thiophen-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(naphthalen-1-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(naphthalen-1-yl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-(naphthalen-1-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of naphthalene and thiophene substituents, which may impart distinct electronic and steric properties. These properties could influence its reactivity and interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

3-naphthalen-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(23-20-12-14-7-4-10-25-14)18-11-17(21-22-18)16-9-3-6-13-5-1-2-8-15(13)16/h1-12H,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWSNUDLRYVHOE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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